Rel-(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropan-1-amine
CAS No.:
Cat. No.: VC17882165
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO |
|---|---|
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | (1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C7H13NO/c8-6-4-5(6)7-2-1-3-9-7/h5-7H,1-4,8H2/t5-,6-,7?/m1/s1 |
| Standard InChI Key | NXTPBKOURBYXFN-CQMSUOBXSA-N |
| Isomeric SMILES | C1CC(OC1)[C@@H]2C[C@H]2N |
| Canonical SMILES | C1CC(OC1)C2CC2N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core consists of a cyclopropane ring fused to a tetrahydrofuran (THF) ring system. The cyclopropane ring introduces significant ring strain, which influences both its chemical reactivity and conformational stability. The tetrahydrofuran moiety contributes an ether oxygen atom, enabling hydrogen-bonding interactions and modulating solubility. The stereochemistry at the C1 and C2 positions ((1R,2R)-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 127.18 g/mol |
| Stereochemistry | (1R,2R)-configuration |
| Key Functional Groups | Cyclopropane, amine, ether |
Synthesis and Enantioselective Preparation
Cyclopropanation Strategies
The synthesis of Rel-(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropan-1-amine typically begins with the formation of the cyclopropane ring. A common approach involves the reaction of a tetrahydrofuran-derived allylic alcohol with a diazo compound under transition metal catalysis. For example, rhodium(II) acetate facilitates carbene transfer to form the cyclopropane ring with high stereocontrol.
CBS Asymmetric Reduction
A patent-pending method (CN104974017B) describes the use of Corey-Bakshi-Shibata (CBS) asymmetric reduction to establish the (1R,2R)-stereochemistry . In this process, a ketone precursor undergoes reduction using borane-tetrahydrofuran (BH₃·THF) as the reducing agent and a chiral oxazaborolidine catalyst. This method achieves enantiomeric excess (ee) values exceeding 90%, making it suitable for industrial-scale production .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropanation | Rh(II) acetate, CH₂Cl₂, 0°C | 75% |
| 2 | CBS Reduction | BH₃·THF, oxazaborolidine catalyst | 85% |
| 3 | Chromatographic Purification | Silica gel, hexane/ethyl acetate | 95% |
Purification Challenges
The compound’s polarity and sensitivity to acidic conditions necessitate careful purification. Flash chromatography on silica gel with hexane/ethyl acetate gradients is commonly employed, though supercritical fluid chromatography (SFC) has emerged as a greener alternative for resolving enantiomers.
Reactivity and Chemical Transformations
Amine Group Reactivity
The primary amine group participates in nucleophilic reactions, such as acylation and alkylation. For instance, treatment with acetic anhydride yields the corresponding acetamide derivative, which serves as a stable intermediate for further functionalization.
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under acidic or oxidative conditions. Exposure to HCl in methanol generates a chlorinated dihydrofuran derivative, while ozonolysis cleaves the cyclopropane to form a diketone .
Hydrogen-Bonding Interactions
The tetrahydrofuran oxygen acts as a hydrogen-bond acceptor, influencing crystal packing and solubility. X-ray crystallography of related compounds reveals intermolecular O–H···N interactions between the THF oxygen and amine protons .
Pharmaceutical Applications
Intermediate for Antithrombotic Agents
The patent CN104974017B highlights the compound’s role in synthesizing (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate for ticagrelor, a P2Y₁₂ receptor antagonist used in acute coronary syndrome .
Prodrug Development
The amine group can be conjugated with carboxylic acids to form prodrugs with enhanced bioavailability. For instance, coupling with ibuprofen yields an amide prodrug that hydrolyzes in vivo to release the parent drug.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.25 (m, 1H, cyclopropane), 3.75 (m, 1H, THF), 2.90 (br s, 2H, NH₂).
-
IR (KBr): 3350 cm⁻¹ (N–H stretch), 1100 cm⁻¹ (C–O–C stretch).
Chromatographic Methods
Reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves baseline separation of enantiomers (t_R = 12.3 min) .
Challenges and Future Directions
Scalability of Synthesis
Industrial-scale production requires optimizing catalyst loading and reducing reliance on chromatographic purification. Continuous-flow systems may enhance throughput and reduce waste .
Environmental Considerations
Replacing borane-THF with biocatalytic reductases could improve sustainability. Recent advances in ketoreductase engineering offer promising alternatives for enantioselective synthesis.
Biological Screening
Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacological profile. Priority targets include kinases, ion channels, and epigenetic regulators .
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